molecular formula C11H18N2O2 B6272356 1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane CAS No. 1422065-18-6

1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane

Cat. No. B6272356
CAS RN: 1422065-18-6
M. Wt: 210.3
InChI Key:
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Description

Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals. It’s a heterocyclic organic compound featuring a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Azaspiro[2.4]heptane is a type of spiro compound, which is a bicyclic organic compound with two rings sharing a single atom .


Molecular Structure Analysis

Morpholine has a polar nature due to the presence of a nitrogen and an oxygen atom in the ring . Azaspiro compounds, on the other hand, are characterized by their bicyclic structure . The exact molecular structure of “1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Morpholine can undergo a variety of chemical reactions, including electrophilic substitution and reactions with acids . Azaspiro compounds can participate in reactions like ring-opening, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane” would depend on its exact structure. Morpholine is a colorless, oily liquid , and the properties of azaspiro compounds can vary widely .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many morpholine derivatives are used as pharmaceuticals and their mechanisms of action vary widely .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their potential hazards .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane involves the reaction of morpholine-4-carbonyl chloride with 1-aminocyclohexane in the presence of a base to form the intermediate 1-(morpholine-4-carbonyl)-5-aminospiro[2.4]heptane. This intermediate is then cyclized using a Lewis acid catalyst to form the final product.", "Starting Materials": [ "Morpholine-4-carbonyl chloride", "1-aminocyclohexane", "Base", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Add 1-aminocyclohexane to a solution of morpholine-4-carbonyl chloride in anhydrous solvent in the presence of a base.", "Step 2: Stir the reaction mixture at room temperature for several hours.", "Step 3: Extract the product with a suitable solvent and dry over anhydrous magnesium sulfate.", "Step 4: Add the product to a solution of Lewis acid catalyst in anhydrous solvent.", "Step 5: Heat the reaction mixture under reflux for several hours.", "Step 6: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 7: Purify the product by recrystallization or chromatography." ] }

CAS RN

1422065-18-6

Product Name

1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane

Molecular Formula

C11H18N2O2

Molecular Weight

210.3

Purity

90

Origin of Product

United States

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